molecular formula C21H20N2O2 B7682467 N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide

N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B7682467
M. Wt: 332.4 g/mol
InChI Key: CPHKZOQQAISYSB-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a naphthalene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide typically involves the reaction of 4-(morpholin-4-yl)aniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the biological context and the specific targets being investigated .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-yl)phenyl]quinoline-2-carboxamide
  • N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthamide
  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide

Uniqueness

N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide is unique due to the presence of both a morpholine ring and a naphthalene-2-carboxamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(18-6-5-16-3-1-2-4-17(16)15-18)22-19-7-9-20(10-8-19)23-11-13-25-14-12-23/h1-10,15H,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHKZOQQAISYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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